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Compound of Interest

Compound Name: 4,6-Dimethyl-2-benzopyrone

Cat. No.: B076538 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,6-
Dimethyl-2-benzopyrone, also known as 4,6-dimethylcoumarin. The information presented

herein is essential for the identification, characterization, and quality control of this compound

in research and drug development settings. This document details the available Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the

experimental protocols for their acquisition.

Introduction
4,6-Dimethyl-2-benzopyrone (C₁₁H₁₀O₂) is a derivative of coumarin, a benzopyrone that

consists of a benzene ring fused to a pyrone ring. The structural integrity and purity of this

compound are paramount in its applications. Spectroscopic techniques are fundamental in

providing detailed molecular-level information. A crystallographic study has confirmed the

planar structure of the 4,6-dimethyl-2H-chromen-2-one molecule.[1]

Mass Spectrometry (MS)
Mass spectrometry of 4,6-Dimethyl-2-benzopyrone confirms its molecular weight and

provides insights into its fragmentation patterns under ionization.
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Parameter Value

Molecular Formula C₁₁H₁₀O₂

Molecular Weight 174.19 g/mol

Major Fragment Loss of CO (carbonyl group)

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A common method for the mass spectral analysis of coumarins involves Gas Chromatography

coupled with Mass Spectrometry (GC-MS).

Sample Preparation: A dilute solution of 4,6-Dimethyl-2-benzopyrone is prepared in a

volatile organic solvent such as methanol or dichloromethane.

Chromatographic Separation: The sample is injected into a gas chromatograph equipped

with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven

temperature is programmed to increase gradually to ensure the separation of the analyte

from any impurities.

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's

ion source. Electron Ionization (EI) at 70 eV is a standard technique for generating positive

ions.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The detector records the abundance of each ion, generating a mass spectrum

that shows the molecular ion peak and various fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific, fully assigned ¹H and ¹³C NMR spectra for 4,6-Dimethyl-2-benzopyrone are

not readily available in the searched literature, typical chemical shift ranges for related

coumarin derivatives can provide valuable guidance for spectral interpretation.

¹H NMR Spectroscopy
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Proton Type Expected Chemical Shift (ppm)

Methyl Protons (C4-CH₃, C6-CH₃) 2.0 - 2.5

Vinylic Proton (H3) 6.0 - 6.5

Aromatic Protons (H5, H7, H8) 7.0 - 7.8

¹³C NMR Spectroscopy

Carbon Type Expected Chemical Shift (ppm)

Methyl Carbons (C4-CH₃, C6-CH₃) 15 - 25

Vinylic Carbon (C3) 110 - 120

Aromatic Carbons 115 - 155

Carbonyl Carbon (C2) 160 - 165

Quaternary Carbons (C4, C6, C8a, C4a) 120 - 155

Experimental Protocol: NMR Spectroscopy

Sample Preparation: A small amount of the purified 4,6-Dimethyl-2-benzopyrone is

dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is

typically added as an internal standard for chemical shift referencing (0 ppm).

Data Acquisition: The sample is placed in a high-field NMR spectrometer. For ¹H NMR,

standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are typically

acquired to simplify the spectrum by removing C-H coupling.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to

generate the NMR spectrum. Phase and baseline corrections are applied to obtain a clean

spectrum for analysis.

Infrared (IR) Spectroscopy
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The IR spectrum of 4,6-Dimethyl-2-benzopyrone will exhibit characteristic absorption bands

corresponding to its functional groups. While a specific spectrum for this compound was not

found, the expected absorption regions based on its structure are listed below. For comparison,

the IR spectrum of a structurally similar compound, 7-(ethylamino)-4,6-dimethyl-2-
benzopyrone, shows characteristic peaks for the coumarin core.[2]

Functional Group Expected Absorption Range (cm⁻¹)

C=O (lactone carbonyl) 1700 - 1750 (strong)

C=C (aromatic and vinylic) 1450 - 1650

C-H (aromatic and vinylic) 3000 - 3100

C-H (methyl) 2850 - 3000

C-O (ester) 1000 - 1300

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: For solid samples, a common method is to prepare a KBr (potassium

bromide) pellet. A small amount of the compound is intimately mixed and ground with dry

KBr powder. The mixture is then pressed into a thin, transparent pellet. Alternatively, the

sample can be analyzed as a mull in an oil like Nujol.

Data Acquisition: The KBr pellet or mull is placed in the sample holder of an FTIR

spectrometer. An infrared beam is passed through the sample.

Data Processing: The instrument records the interferogram, which is then Fourier-

transformed to produce the infrared spectrum, showing the percentage of transmittance or

absorbance versus wavenumber (cm⁻¹). A background spectrum (of air or the KBr pellet

alone) is typically subtracted to obtain the spectrum of the sample.

Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound like 4,6-Dimethyl-2-benzopyrone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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